molecular formula C13H12N2O3 B6387313 2-AMINO-5-(4-METHOXYPHENYL)NICOTINIC ACID CAS No. 1258634-77-3

2-AMINO-5-(4-METHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6387313
CAS No.: 1258634-77-3
M. Wt: 244.25 g/mol
InChI Key: JBBOOXSRKAHMGW-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methoxyphenyl)nicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a 4-methoxyphenyl group at the fifth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-methoxyphenyl)nicotinic acid typically involves the reaction of 2-amino-5-bromonicotinic acid with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures (around 100°C) for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-(4-methoxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(4-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylnicotinic acid
  • 2-Amino-5-chloronicotinic acid
  • 2-Amino-5-bromonicotinic acid

Uniqueness

2-Amino-5-(4-methoxyphenyl)nicotinic acid is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBOOXSRKAHMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687141
Record name 2-Amino-5-(4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-77-3
Record name 2-Amino-5-(4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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